An In-depth Technical Guide to the Chemical and Physical Properties of Dibenz[a,c]acridine
An In-depth Technical Guide to the Chemical and Physical Properties of Dibenz[a,c]acridine
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of Dibenz[a,c]acridine, a pentacyclic aromatic heterocycle. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on its structure, properties, reactivity, and toxicological profile. Due to the limited specific experimental data for the [a,c] isomer, this guide leverages established knowledge of the parent acridine molecule and closely related, well-studied isomers such as Dibenz[a,h]acridine and Dibenz[a,j]acridine to provide a robust predictive framework. The causality behind experimental approaches and the importance of rigorous analytical validation are emphasized throughout.
Introduction and Nomenclature
Dibenzacridines are a class of polycyclic aromatic hydrocarbons (PAHs) containing a fused acridine core. These compounds are of significant interest due to their formation as byproducts of incomplete combustion and their potent biological activities, including mutagenicity and carcinogenicity.[1][2] The specific isomer, Dibenz[a,c]acridine, is structurally distinct from its more commonly cited isomers, Dibenz[a,h]acridine and Dibenz[a,j]acridine. The precise arrangement of the fused benzene rings profoundly influences the molecule's electronic properties, steric hindrance, and, consequently, its chemical reactivity and interaction with biological systems.
Clarity in nomenclature is paramount. The "[a,c]" designation specifies the faces of the parent acridine molecule where the additional benzene rings are fused. It is crucial for researchers to verify the exact isomer under investigation, as data for one cannot be indiscriminately substituted for another.
Caption: Molecular Structure of Dibenz[a,c]acridine.
Physicochemical Properties
Direct, experimentally verified physicochemical data for Dibenz[a,c]acridine is not widely available in public databases. However, we can infer its properties based on the well-documented data for its isomers, Dibenz[a,h]acridine (CAS: 226-36-8) and Dibenz[a,j]acridine (CAS: 224-42-0). These compounds serve as a reliable proxy for estimating the general characteristics of the dibenzacridine class.
Table 1: Comparative Physicochemical Properties of Dibenzacridine Isomers
| Property | Dibenz[a,j]acridine | Dibenz[a,h]acridine | Dibenz[a,c]acridine (Predicted) |
| CAS Number | 224-42-0[1][3][4] | 226-36-8[5][6] | Not assigned |
| Molecular Formula | C₂₁H₁₃N[1][3] | C₂₁H₁₃N[5][6] | C₂₁H₁₃N |
| Molecular Weight | 279.33 g/mol [3] | 279.33 g/mol [6] | 279.33 g/mol |
| Appearance | Yellow crystals or needles; Light green solid[1][3] | Yellow crystals[5] | Solid, likely pale yellow |
| Melting Point | 216-220 °C[1][3] | 228 °C[5] | Expected >200 °C |
| Water Solubility | 0.159 mg/L at 25 °C (practically insoluble)[3] | 0.159 mg/L at 25 °C (practically insoluble)[5] | Expected to be very low |
| Organic Solubility | Soluble in ethanol, acetone; sparingly in benzene. Slightly soluble in chloroform, ethyl acetate, methanol.[3] | Soluble in benzene, acetone, cyclohexane; sparingly in ethanol.[5] | Expected high solubility in non-polar organic solvents. |
| log Kₒw (Octanol/Water) | 5.63[3] | 5.73[5] | Expected >5 |
Causality Insight: The high melting points and low water solubility are characteristic of large, planar polycyclic aromatic systems. The strong intermolecular π-stacking interactions require significant thermal energy to overcome, resulting in high melting points. The large hydrophobic surface area dominates the molecule's interaction with water, leading to extremely poor aqueous solubility.
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and characterization of Dibenz[a,c]acridine. While specific spectra for this isomer are not readily published, the following section outlines the expected characteristics and a general protocol for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex, with signals appearing in the aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shifts and coupling constants will be unique to the [a,c] fusion pattern, providing a definitive fingerprint for structural confirmation. For comparison, the analysis of metabolites of Dibenz[a,j]acridine has relied on ¹H NMR to determine stereochemistry by examining spin-spin coupling.[3]
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¹³C NMR: The carbon NMR spectrum will show a multitude of signals in the aromatic region (δ 120-150 ppm). The number of unique carbon signals will depend on the molecule's symmetry. For the parent acridine, signals are observed at 125.6, 126.6, 128.2, 129.3, 130.2, 136.0, and 149.0 ppm.[7] The extended conjugation in Dibenz[a,c]acridine will shift these values.
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight.
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Methodology: Electron Ionization (EI) is a standard method for PAHs. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₂₁H₁₃N).
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Expected Fragmentation: The molecular ion (M⁺) peak at m/z = 279.10 is expected to be the base peak due to the stability of the aromatic system. Fragmentation will be minimal under standard EI conditions.
UV-Visible and Fluorescence Spectroscopy
The extensive π-conjugated system of Dibenz[a,c]acridine dictates its UV-Visible absorption and fluorescence properties.
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UV-Vis: The molecule is expected to exhibit strong absorption bands in the UV and potentially the visible range, characteristic of polycyclic aromatic compounds. The parent acridine molecule shows maximum absorption at 240 nm and 340 nm.[8] The additional fused rings in the dibenzacridine structure will cause a bathochromic (red) shift to longer wavelengths.
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Fluorescence: Like many PAHs, Dibenz[a,c]acridine is expected to be fluorescent. Spectrofluorimetry is a highly sensitive detection method used in the analysis of dibenzacridines in environmental samples.[3]
Analytical Separation Protocol: HPLC
High-Performance Liquid Chromatography (HPLC) is the method of choice for separating dibenzacridine isomers and related compounds from complex matrices.
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Column: A reverse-phase C18 column is typically effective.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
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Detection: UV-Vis (diode array detector) and fluorescence detectors are used for sensitive and selective detection.[5]
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Validation: The protocol must be validated using certified reference materials of known isomers to confirm retention times and spectral matching.
Chemical Reactivity and Synthesis
The chemical behavior of Dibenz[a,c]acridine is governed by the interplay between the electron-rich aromatic system and the mildly basic nitrogen atom.
Basicity and N-Alkylation
Similar to its parent molecule, acridine (pKa of 5.1), the lone pair of electrons on the nitrogen atom imparts weak basicity.[9] It can be protonated by strong acids and undergoes N-alkylation reactions.
Electrophilic and Nucleophilic Substitution
The fused benzene rings are susceptible to electrophilic substitution, though the high stability of the aromatic system requires forcing conditions. The nitrogen atom deactivates the central ring towards electrophilic attack and directs substitution to the outer rings. Conversely, the electron-deficient positions of the central pyridine ring are potential sites for nucleophilic attack.
Oxidation
Oxidation can occur at both the nitrogen atom (to form an N-oxide) and the carbon skeleton. The metabolism of the related Dibenz[a,j]acridine involves enzymatic oxidation to form dihydrodiols, phenols, and epoxides, which are key steps in its carcinogenic activation.[3]
General Synthesis Approach
While a specific, optimized synthesis for Dibenz[a,c]acridine is not widely published, established methods for creating the acridine core can be adapted. The Bernthsen acridine synthesis is a plausible route, involving the condensation of an appropriate diphenylamine derivative with a carboxylic acid in the presence of a Lewis acid catalyst like zinc chloride.[9]
Caption: Conceptual workflow for the synthesis and analysis of Dibenz[a,c]acridine.
Toxicology and Safe Handling
There is a substantial body of evidence indicating that dibenzacridines as a class are carcinogenic.
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Dibenz[a,h]acridine: The International Agency for Research on Cancer (IARC) has concluded there is sufficient evidence for its carcinogenicity in experimental animals.[2] It is classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.
-
Dibenz[a,j]acridine: This isomer is classified by IARC as a Group 2A carcinogen, indicating it is probably carcinogenic to humans.[1] It is also listed under California's Proposition 65.[1]
Expert Judgement: Given the potent carcinogenicity of its close isomers, it is imperative to treat Dibenz[a,c]acridine as a suspected carcinogen and mutagen . All handling and experimental procedures must be conducted with stringent safety precautions.
Mandatory Safety Protocols
-
Engineering Controls: All work involving solid Dibenz[a,c]acridine or its solutions must be performed in a certified chemical fume hood or a glove box to prevent inhalation of aerosols or dust.[5]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but compatibility should be verified), and safety glasses or goggles at all times.
-
Decontamination: All surfaces and equipment must be decontaminated after use. A common procedure involves wiping surfaces with a solvent like acetone followed by soap and water.
-
Waste Disposal: All contaminated materials (gloves, pipette tips, glassware) must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.
-
Heating: When heated to decomposition, dibenzacridines can emit toxic fumes of nitrogen oxides (NOx).[3][5] Ensure adequate ventilation for any high-temperature procedures.
Conclusion
Dibenz[a,c]acridine is a member of a well-established class of carcinogenic polycyclic aromatic heterocycles. While specific experimental data for this isomer remains scarce, a robust understanding of its properties can be developed by analyzing the behavior of its parent acridine core and its well-characterized isomers. Its planar, aromatic structure results in high thermal stability, poor aqueous solubility, and characteristic spectroscopic properties. The presence of the nitrogen heterocycle introduces basicity and influences its reactivity. Researchers and drug development professionals must treat this compound as a probable carcinogen and employ rigorous analytical methods for its characterization and strict safety protocols for its handling.
References
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PubChem. (n.d.). Dibenz(a,j)acridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). DIBENZ(a,h)ACRIDINE. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Acridine. Retrieved from [Link]
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INCHEM. (1998). Dibenz[a,h]acridine (IARC Summary & Evaluation, Volume 32, 1983). Retrieved from [Link]
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PubChem. (n.d.). Acridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Acridine. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Dibenz[a,j]acridine. NIST Chemistry WebBook. Retrieved from [Link]
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